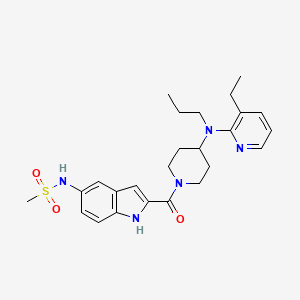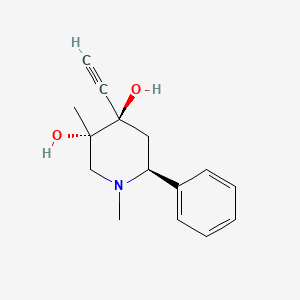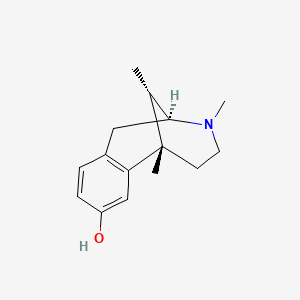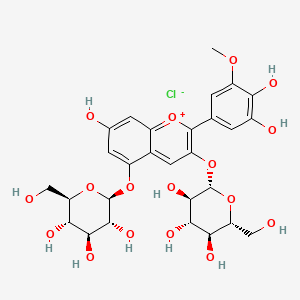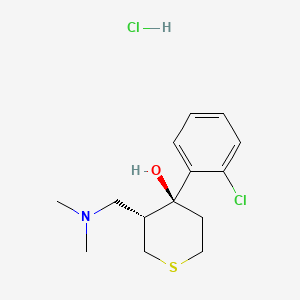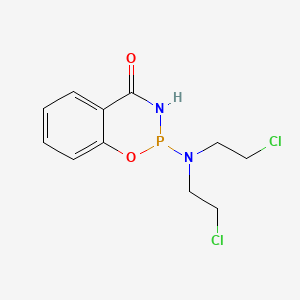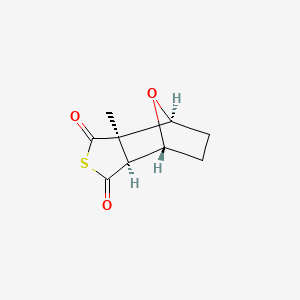
3a-Methyl-4,7-hexahydroepoxybenzo(c)thiophene-1,3-dione (3a-alpha,4-beta,7-beta,7a-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione (3a-alpha,4-beta,7-beta,7a-alpha)-: is a complex organic compound with the molecular formula C8H10O3S It is a derivative of benzo[c]thiophene, featuring an epoxy group and a hexahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione involves multiple steps, typically starting from benzo[c]thiophene derivatives. The process includes:
Epoxidation: Introduction of the epoxy group through the reaction of benzo[c]thiophene with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Hydrogenation: Reduction of the double bonds in the benzo[c]thiophene ring using hydrogen gas in the presence of a palladium catalyst.
Methylation: Introduction of the methyl group at the 3a position using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction reactions can target the epoxy group, converting it to a diol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2), nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4,7-Epoxybenzo[c]thiophene-1,3-dione: Shares the benzo[c]thiophene core but lacks the methyl group and hexahydro structure.
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene, octahydro-7-methyl-3-methylene-4-(1-methylethyl)-: Similar in having a complex fused ring system but differs in the specific ring structure and functional groups.
Uniqueness
3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione stands out due to its specific combination of an epoxy group, hexahydro structure, and methyl substitution. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
127311-83-5 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-2-methyl-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O3S/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1 |
InChI Key |
OPYUMCPVGZEXMD-OLHMAJIHSA-N |
Isomeric SMILES |
C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)SC2=O)O3 |
Canonical SMILES |
CC12C3CCC(C1C(=O)SC2=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


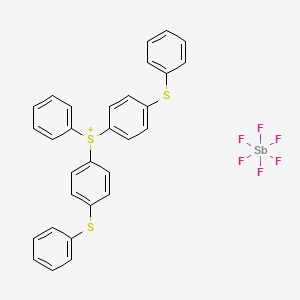
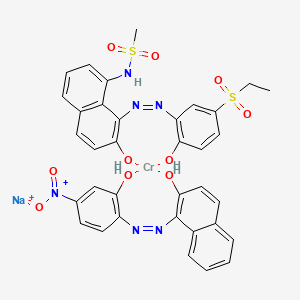
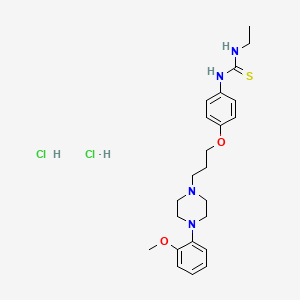
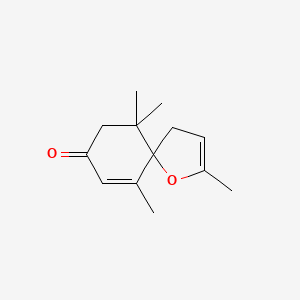
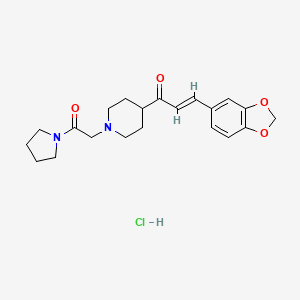

![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)
